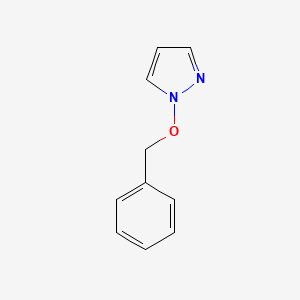

1H-Pyrazole, 1-(phenylmethoxy)-

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Supramolecular Materials

Researchers have explored the structural diversity of hydrogen-bonded 4-Aryl-3,5-Dimethylpyrazoles, including derivatives of 1H-Pyrazole, 1-(phenylmethoxy)-, for their potential in developing supramolecular materials. These compounds demonstrate significant versatility, with variations in thermal stability, fluorescence, and hydrogen-bonding ability based on terminal substituents, leading to the formation of different hydrogen-bonded structures. These properties are critical for the design and development of novel supramolecular materials with potential applications in various domains including materials science and nanotechnology (Moyano et al., 2021).

Molecular Synthesis and Characterization

The synthesis and molecular characterization of 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives have been extensively studied. These derivatives form complex hydrogen-bonded frameworks, exhibiting diverse structural motifs that are essential for understanding molecular interactions and the development of chemical sensors, pharmaceuticals, and advanced materials. The study of these compounds contributes to the broader field of organic synthesis and structural chemistry, facilitating the design of more complex molecules for various applications (Asma et al., 2018).

Potential Biological Activity

The crystal structure of 1-phenyl-3-methyl-5-[2′-(4″-phenylmethoxylphenyl) ethoxyl]pyrazole has been identified as a potential insect juvenile hormone mimic. This finding opens up avenues for research into the development of new agrochemicals aimed at pest control, highlighting the potential biological activities of 1H-Pyrazole, 1-(phenylmethoxy)- derivatives in non-pharmaceutical contexts (S. Dianqing et al., 2000).

Antioxidant Activity

Pyrazole derivatives, including those related to 1H-Pyrazole, 1-(phenylmethoxy)-, have been synthesized and evaluated for their antioxidant activity. These studies contribute to the search for new antioxidant compounds with potential applications in preventing oxidative stress-related diseases. The exploration of these derivatives enhances our understanding of the structure-activity relationship in antioxidants, which is crucial for the development of therapeutic agents (G. Lavanya et al., 2014).

Direcciones Futuras

Pyrazole derivatives, including “1H-Pyrazole, 1-(phenylmethoxy)-”, have been gaining interest in various research fields. They have been used in the construction of fluorescent sensing materials, detection and removal of metal ions, and development of biosensing systems . Future research may focus on harnessing these properties for various applications .

Propiedades

IUPAC Name |

1-phenylmethoxypyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-2-5-10(6-3-1)9-13-12-8-4-7-11-12/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQEPQBYKPDAGIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CON2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70434833 | |

| Record name | 1H-Pyrazole, 1-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrazole, 1-(phenylmethoxy)- | |

CAS RN |

100159-47-5 | |

| Record name | 1H-Pyrazole, 1-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Methoxy-5-methylphenyl)sulfonyl]piperazin-1-ium](/img/structure/B1312990.png)